molecular formula C19H17NO2 B2939601 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid CAS No. 350999-29-0

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No. B2939601
CAS RN: 350999-29-0
M. Wt: 291.35
InChI Key: XUCBWSLFLIXZNQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a quinoline backbone with a carboxylic acid (-COOH) group at the 4-position, a methyl group (-CH3) at the 3-position, and a 2,5-dimethylphenyl group attached at the 2-position. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline ring, the carboxylic acid group, and the methyl groups. The carboxylic acid group is typically quite reactive and could undergo reactions such as esterification or amide formation. The aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could allow for hydrogen bonding, which might increase its boiling point and water solubility compared to compounds without this group .

Scientific Research Applications

Comprehensive Analysis of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid Applications

The compound 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid exhibits a range of properties that make it suitable for various scientific applications. Below is a detailed analysis of its unique applications across different fields of research.

Suzuki–Miyaura Cross-Coupling Reactions

Suzuki–Miyaura coupling: is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound could potentially serve as a boron reagent due to its structural compatibility with boron-containing compounds used in these reactions . Its stability and functional group tolerance make it an excellent candidate for creating complex organic molecules through cross-coupling.

Antimicrobial Agent Development

Research indicates that derivatives of 2,5-Dimethylphenyl compounds have been synthesized for potential use as scaffolds in developing new antimicrobial agents targeting multidrug-resistant Gram-positive pathogens . This compound’s structure could be modified to enhance its activity against resistant strains of bacteria, making it a valuable asset in antibiotic research.

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, studying its reactivity, and determining potential applications .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-3-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(21)22)14-6-4-5-7-16(14)20-18/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCBWSLFLIXZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976808
Record name 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid

CAS RN

6132-32-7
Record name 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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